2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt
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Overview
Description
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt is a synthetic derivative of 1-deoxynojirimycin, a well-known imino sugar. This compound has garnered significant interest due to its potent inhibitory effects on various enzymes, particularly glycosidases and glycosyltransferases . It is widely used in biomedical research and pharmaceutical development.
Preparation Methods
The synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt typically involves multiple steps. One common method starts with the commercially available 2,3,4,6-tetra-O-benzyl-D-glucopyranose. This compound undergoes a series of reactions, including thioacetalisation, C-5 oxidation, and transacetalisation with methanol, to yield the desired product . Industrial production methods often involve large-scale synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Substitution: Common reagents like N-bromosuccinimide (NBS) are used in substitution reactions to introduce new functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt involves its interaction with specific enzymes. By mimicking the structure of natural substrates, it binds to the active sites of glycosidases and glycosyltransferases, inhibiting their activity . This inhibition can disrupt various biological pathways, making it a valuable tool for research and therapeutic applications.
Comparison with Similar Compounds
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt is unique due to its specific structure and potent enzyme inhibitory properties. Similar compounds include:
1-deoxynojirimycin: The parent compound, known for its glycosidase inhibitory effects.
2,3,4,6-Tetra-O-benzyl-D-gluconic acid-δ-lactone: Another derivative used in similar research applications.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A related compound used in glycosylation reactions.
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C34H38ClNO4 |
---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H/t31-,32+,33-,34-;/m1./s1 |
InChI Key |
QZCKTSVMJCTRAZ-HWVFYUPGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
Canonical SMILES |
C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
Origin of Product |
United States |
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